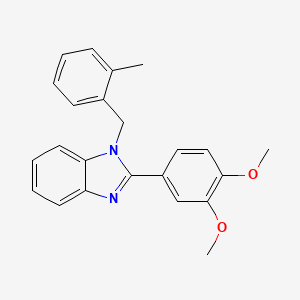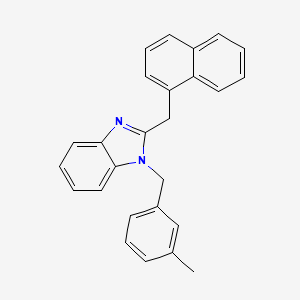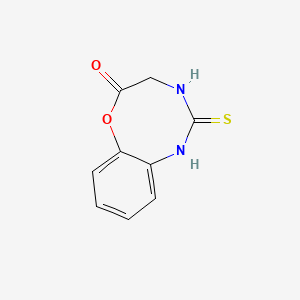methanone](/img/structure/B11501790.png)
[4-(1-adamantyl)piperazino](1-methyl-4-nitro-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Adamantyl)piperazinomethanone: is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-adamantyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring can be synthesized via a cyclization reaction. The final step involves the coupling of these intermediates with the pyrazole moiety under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Adamantyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(1-adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine: In medicinal chemistry, 4-(1-adamantyl)piperazinomethanone is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science.
Mechanism of Action
The mechanism of action of 4-(1-adamantyl)piperazinomethanone involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances lipophilicity, allowing the compound to penetrate biological membranes. The piperazine ring can interact with various receptors, while the pyrazole moiety may participate in hydrogen bonding and other interactions. These combined effects enable the compound to modulate biological pathways and exert its effects.
Properties
Molecular Formula |
C19H27N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H27N5O3/c1-21-17(16(12-20-21)24(26)27)18(25)22-2-4-23(5-3-22)19-9-13-6-14(10-19)8-15(7-13)11-19/h12-15H,2-11H2,1H3 |
InChI Key |
DQSVRBDIHPAYGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11501710.png)
![N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11501712.png)
![3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B11501713.png)
![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11501725.png)
![1-[3-(4-chlorophenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11501727.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11501734.png)

![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11501740.png)
![1H-Pyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-(2-oxo-2-phenylethoxy)-3,4-dihydro-](/img/structure/B11501746.png)


![8-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11501758.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11501759.png)
![2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11501770.png)
